molecular formula C26H34N2O9 B12302959 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B12302959
M. Wt: 518.6 g/mol
InChI Key: KUTGSSTVCUKONV-UHFFFAOYSA-N
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Description

The compound (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid is a complex organic molecule that combines a bicyclic structure with a quinoline moiety and a hexanoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline derivative and then couple it with the bicyclic structure. The reaction conditions often involve the use of strong bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol: has several scientific research applications:

Mechanism of Action

The mechanism by which (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The bicyclic structure may interact with enzymes, inhibiting their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol: is unique due to its combination of a bicyclic structure with a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H34N2O9

Molecular Weight

518.6 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)

InChI Key

KUTGSSTVCUKONV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Origin of Product

United States

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